(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
[6-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-2,13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRZAPYZGMHNLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol typically involves the chlorination of 3-(trifluoromethyl)pyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 3-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst to introduce the chloro group. The resulting 6-chloro-3-(trifluoromethyl)pyridine is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy and duration of action .
Comparison with Similar Compounds
Table 1: Key Structural and Commercial Attributes of Analogs
Key Observations:
Positional Isomerism: The 6-Cl, 3-CF₃ configuration in the target compound distinguishes it from analogs like [6-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol (6-Cl, 4-CF₃), which has the same molecular formula but altered substituent positions. Such differences influence electronic properties, solubility, and biological interactions .
Halogen Substitution: Fluorine analogs (e.g., (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol) exhibit lower molecular weights and distinct electronic profiles due to fluorine’s smaller size and higher electronegativity compared to chlorine .
Commercial Accessibility: The target compound’s discontinued status contrasts with its analogs, which remain available at purities ≥95% .
Synthetic Utility: Analogs like (5-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol (95% purity) are frequently used as intermediates in medicinal chemistry, as seen in ’s synthesis of furopyridine carboxamides .
Research Implications
- Drug Design : Positional isomerism significantly impacts pharmacokinetics. For instance, the 5-Cl, 3-CF₃ analog may offer better metabolic stability than the 6-Cl, 3-CF₃ variant due to reduced steric clash in enzymatic environments .
- Material Science : Fluorinated pyridines are valued for their thermal stability. The 6-F, 2-CF₃ analog () could serve as a precursor in fluoropolymer synthesis .
Biological Activity
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chloro group at the 6-position, a trifluoromethyl group at the 3-position, and a hydroxymethyl group at the 2-position. These structural elements contribute to its unique chemical properties, enhancing its lipophilicity and metabolic stability, which are crucial for biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Interaction : The hydroxymethyl group allows for hydrogen bonding with target proteins, stabilizing the compound-protein complex. This interaction can modulate enzymatic activities, influencing metabolic pathways.
- Receptor Modulation : The trifluoromethyl group enhances membrane permeability, facilitating the compound's entry into cells where it can act on specific receptors or enzymes involved in disease processes.
Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity , particularly against methicillin-resistant Staphylococcus aureus (MRSA). The presence of halogen and hydroxyl groups enhances its reactivity, making it a promising candidate for the development of new antibiotics.
Antiviral Activity
In addition to its antibacterial properties, this compound has been explored for its antiviral potential . Studies indicate that it may inhibit viral replication by targeting specific viral enzymes or cellular pathways involved in the viral life cycle.
Anti-inflammatory Effects
The compound has also been investigated for its role in modulating inflammatory responses. It affects the expression of genes involved in oxidative stress response and inflammation, suggesting potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
-
Study on Antibacterial Activity :
- A study found that derivatives of this compound displayed potent antibacterial effects against various strains of bacteria, including MRSA. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics.
- Evaluation of Antiviral Properties :
- Inflammation Modulation :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via halogenation followed by reduction. For example, starting from 2-chloro-6-(trifluoromethyl)pyridine, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) in DMSO. The resulting intermediate is reduced using LiAlH₄ to yield the hydroxymethyl derivative . Purity (>95%) is ensured via column chromatography and confirmed by HPLC with UV detection at 254 nm .
Q. How should researchers characterize this compound’s structural identity and purity?
- Methodological Answer : Use a combination of /-NMR to confirm the hydroxymethyl group’s presence (δ ~4.8 ppm for -CH₂OH) and the trifluoromethyl group (δ ~120-125 ppm in -NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (calc. 211.57 g/mol), while HPLC with a C18 column assesses purity .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer : It serves as a key intermediate in synthesizing fluorinated pharmaceuticals, such as kinase inhibitors or antimicrobial agents. The trifluoromethyl group enhances metabolic stability, and the hydroxymethyl group allows further derivatization (e.g., esterification) for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
- Methodological Answer : Competing halogen scrambling or over-reduction can occur. Kinetic studies using in-situ IR spectroscopy help monitor reaction progress. Solvent choice (e.g., THF over DMF) and controlled addition of LiAlH₄ at 0°C minimize side products. DFT calculations predict intermediates’ stability to guide optimization .
Q. What computational tools are effective in predicting the compound’s reactivity and binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets like cytochrome P450 enzymes. The trifluoromethyl group’s electronegativity and hydrophobicity are critical for binding, as shown in free-energy perturbation (FEP) studies .
Q. How should researchers resolve contradictions in bioactivity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting hydroxymethyl group ionization). Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Control for impurities via LC-MS; trace chlorinated byproducts (e.g., dichloro derivatives) can skew results .
Q. What strategies improve the compound’s stability in aqueous solutions for biological testing?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
